molecular formula C8H15N5O B14159690 2-methyl-N-(2-propyltetrazol-5-yl)propanamide CAS No. 638145-46-7

2-methyl-N-(2-propyltetrazol-5-yl)propanamide

Katalognummer: B14159690
CAS-Nummer: 638145-46-7
Molekulargewicht: 197.24 g/mol
InChI-Schlüssel: YFYAZKRTXIUHMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-N-(2-propyltetrazol-5-yl)propanamide is an organic compound with a complex structure that includes a tetrazole ring and a propanamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-propyltetrazol-5-yl)propanamide typically involves the reaction of 2-methylpropanamide with 2-propyltetrazole under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained. One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-N-(2-propyltetrazol-5-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol or dichloromethane. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a variety of products, depending on the nature of the substituent introduced .

Wissenschaftliche Forschungsanwendungen

2-methyl-N-(2-propyltetrazol-5-yl)propanamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-methyl-N-(2-propyltetrazol-5-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other tetrazole derivatives and propanamide analogs, such as:

  • 2-methylpropanamide
  • 2-propyltetrazole
  • N-(2-propyltetrazol-5-yl)acetamide

Uniqueness

2-methyl-N-(2-propyltetrazol-5-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

638145-46-7

Molekularformel

C8H15N5O

Molekulargewicht

197.24 g/mol

IUPAC-Name

2-methyl-N-(2-propyltetrazol-5-yl)propanamide

InChI

InChI=1S/C8H15N5O/c1-4-5-13-11-8(10-12-13)9-7(14)6(2)3/h6H,4-5H2,1-3H3,(H,9,11,14)

InChI-Schlüssel

YFYAZKRTXIUHMX-UHFFFAOYSA-N

Kanonische SMILES

CCCN1N=C(N=N1)NC(=O)C(C)C

Löslichkeit

18.7 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.